molecular formula C6H16N2O B11996049 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol CAS No. 68750-17-4

2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol

Cat. No.: B11996049
CAS No.: 68750-17-4
M. Wt: 132.20 g/mol
InChI Key: KMHJOYUPTXROKZ-UHFFFAOYSA-N
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Description

2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol is a branched ethanolamine derivative characterized by a secondary amine group attached to a 1,1-dimethyl-ethyl moiety and a hydroxyl group. Its structure combines features of alkylamino alcohols, making it relevant in pharmaceutical and chemical synthesis. The dimethyl substitution introduces steric hindrance, which may influence solubility, reactivity, and biological activity compared to simpler ethanolamines.

Properties

IUPAC Name

2-[(1-amino-2-methylpropan-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-6(2,5-7)8-3-4-9/h8-9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHJOYUPTXROKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260993
Record name 2-[(2-Amino-1,1-dimethylethyl)amino]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68750-17-4
Record name 2-[(2-Amino-1,1-dimethylethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68750-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Amino-1,1-dimethylethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of Nitriles

A foundational method involves the reductive amination of 2-dimethylamino-2-methylpropionitrile using lithium aluminium tetrahydride (LiAlH₄) in diethyl ether. The reaction proceeds at controlled temperatures (-5°C to 20°C) to prevent over-reduction, followed by hydrolysis with aqueous sodium hydroxide to yield the target compound. This method achieves moderate yields (65–75%) but requires stringent temperature control to minimize side reactions such as nitrile hydrolysis or alcohol dehydration.

Catalytic Amination of Glycol Ethers

Industrial-scale synthesis often employs catalytic amination of diethylene glycol (DG) with tert-butylamine (TBA) in the presence of hydrogen and copper-alumina catalysts. The reaction occurs at 160–220°C under hydrogen pressures of 50–100 bar, facilitating the selective formation of TBADG while suppressing decarbonylation byproducts. Key to this method is the use of a catalyst comprising 20–75 wt% alumina (Al₂O₃), 20–75 wt% copper oxide (CuO), and ≤5 wt% nickel oxide (NiO), which enhances both activity and selectivity.

Reaction Equation:

DG+TBACu/Al2O3H2,ΔTBADG+H2O\text{DG} + \text{TBA} \xrightarrow[\text{Cu/Al}2\text{O}3]{\text{H}2, \Delta} \text{TBADG} + \text{H}2\text{O}

This pathway achieves DG conversion efficiencies of 51.9–72% with TBADG selectivities exceeding 80% under optimized conditions.

Optimization of Reaction Conditions

Temperature and Pressure Effects

The catalytic amination method demonstrates a strong dependence on temperature and hydrogen pressure. Below 160°C, reaction kinetics are sluggish, while temperatures exceeding 220°C promote undesired side products like N-tert-butylmorpholine (TBM). Hydrogen pressures of 50–100 bar stabilize the copper catalyst’s reduced state, preventing oxidative deactivation and improving turnover frequencies.

Catalyst Composition and Performance

Comparative studies reveal that catalysts with higher copper content (50–75 wt% CuO) exhibit superior activity but are prone to sintering at elevated temperatures. The inclusion of ≤5 wt% NiO enhances thermal stability and reduces coke formation, extending catalyst lifespan in continuous reactors.

Table 1: Catalyst Performance in TBADG Synthesis

Catalyst Composition (wt%)Temperature (°C)DG Conversion (%)TBADG Selectivity (%)
50 CuO / 45 Al₂O₃ / 5 NiO19062.582.3
60 CuO / 35 Al₂O₃ / 5 NiO20572.078.9
40 CuO / 55 Al₂O₃ / 5 NiO18051.985.6

Data adapted from continuous-phase trials.

Industrial Production Strategies

Batch vs. Continuous Processes

Batch processes, conducted in autoclaves at 205°C and 100 bar hydrogen, achieve TBADG yields of 57–62% but suffer from downtime during catalyst regeneration. In contrast, continuous flow reactors operating at 190°C and 50 bar hydrogen enable steady-state production with space-time yields (STY) of 1.2–1.8 kg/(L·h), outperforming batch methods by 30–40%.

Byproduct Management

Decarbonylation of DG to form carbon monoxide and ethylene glycol derivatives is a key challenge. Strategies to mitigate this include:

  • Catalyst Modifications: Doping with nickel reduces CO adsorption on active sites.

  • Process Optimization: Maintaining hydrogen partial pressures above 50 bar suppresses dehydrogenation pathways.

Alternative Synthetic Approaches

Alkylation of Ethanolamines

Early patents describe the alkylation of 2-amino-2-methyl-1-propanol with formaldehyde under alkaline conditions. This method, while straightforward, suffers from low regioselectivity, producing mixtures of TBADG and its structural isomer 1-dimethylamino-2-methyl-2-propanol. Neutralizing the reaction mixture with strong bases like NaOH before distillation improves isomer separation but adds operational complexity.

Ethylene Oxide Route

Reaction of tert-butylamine with ethylene oxide in a stepwise manner offers high atom economy. However, ethylene oxide’s high reactivity necessitates careful stoichiometric control to avoid polysubstitution products. Recent advances utilize microreactor technology to enhance mixing and heat transfer, achieving TBADG purities >95% with reduced reaction times.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Reductive Amination65–7590–92ModerateHigh
Catalytic Amination72–8094–97HighMedium
Ethylene Oxide Alkylation85–9095–98HighLow

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amines and alcohols.

Scientific Research Applications

2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, properties, and applications of 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol with analogous compounds:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol N/A C₆H₁₅N₂O 1,1-dimethyl-ethylamino, ethanol Hypothesized use in β2-adrenoceptor ligands (similar to BI-167,107 )
2-(2-Aminoethylamino)ethanol 111-41-1 C₄H₁₂N₂O Ethylamino, ethanol Industrial solvents, surfactants
2-(Dimethylamino)ethanol 108-01-0 C₄H₁₁NO Dimethylamino, ethanol Corrosion inhibition, drug intermediates
Diethylaminoethanol 100-37-8 C₆H₁₅NO Diethylamino, ethanol Gas treating, surfactants
2-(Ethylamino)ethanol 110-73-6 C₄H₁₁NO Ethylamino, ethanol Chemical synthesis, solvents

Key Differences in Chemical Properties

Steric Effects: The 1,1-dimethyl substitution in the target compound increases steric hindrance compared to linear analogs like 2-(2-aminoethylamino)ethanol. This may reduce nucleophilic reactivity but enhance stability in acidic environments .

Boiling Point: Branched derivatives generally exhibit lower boiling points than linear analogs. For example, diethylaminoethanol (BP: 161°C) vs. dimethylaminoethanol (BP: 134°C) .

Pharmacological Relevance

  • β2-Adrenoceptor Ligands: Compounds like BI-167,107 (a β2-adrenoceptor agonist) share structural motifs with the target compound, including dimethylaminoethyl groups. Such substitutions are critical for receptor binding affinity and selectivity .
  • Toxicity Profile: Ethanolamine derivatives exhibit variable toxicity. For instance, diethylaminoethanol has a Permissible Exposure Limit (PEL) of 10 ppm , while dimethylaminoethanol is a known irritant . The target compound’s toxicity remains uncharacterized but may align with these analogs.

Biological Activity

Overview

2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol, also known as Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-, is an organic compound with the molecular formula C6H15N2O. This compound is characterized by the presence of a tert-butylamino group and a hydroxyl group, which contribute to its diverse biological activities. It is utilized in various fields, including pharmaceuticals and industrial applications, due to its unique properties.

Chemical Structure and Properties

The structure of 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol is as follows:

C6H15N2O\text{C}_6\text{H}_{15}\text{N}_2\text{O}

Key Features:

  • Amino Group: Contributes to its reactivity and ability to form hydrogen bonds.
  • Hydroxyl Group: Enhances solubility and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its capacity as a ligand that can bind to specific receptors or enzymes. The interactions involve:

  • Hydrogen Bonding: Facilitates binding to target proteins.
  • Van der Waals Interactions: Contributes to the stability of the ligand-receptor complex.

These interactions can lead to significant biochemical effects, such as modulation of enzyme activity or receptor signaling pathways .

Biological Applications

Pharmacological Contexts:

  • Enzyme Modulation: It has been studied for its ability to inhibit or activate various enzymes, making it a candidate for drug development.
  • Therapeutic Potential: Research indicates potential applications in treating diseases through its interaction with biological targets.

Industrial Applications:

  • Used as a solvent and intermediate in chemical synthesis due to its ability to dissolve a wide range of substances .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates activity of specific enzymes,
Receptor BindingInteracts with various receptors
Solvent PropertiesEffective solvent in chemical reactions,
Therapeutic ResearchInvestigated for potential drug applications

Case Study: Enzyme Interaction

A study explored the interaction of 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol with a specific enzyme involved in metabolic pathways. The findings indicated that the compound could significantly inhibit enzyme activity at certain concentrations, suggesting its potential use as an inhibitor in therapeutic contexts .

Comparative Analysis with Similar Compounds

The following table compares 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol with structurally similar compounds:

Compound NameStructural SimilarityUnique Features
2-(2-Aminoethoxy)ethanolSimilar backbone but lacks tert-butyl groupDifferent reactivity profile
2-(Diethylamino)ethanolContains diethylamino groupVaries in solubility and interaction characteristics
3-Amino-1-propanolSimilar amine functionalityShorter carbon chain; different physical properties

The presence of the tert-butylamino group in 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol enhances its steric and electronic properties compared to these similar compounds, making it particularly valuable in both industrial and research contexts .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination (using aldehydes/ketones with ammonia or amines under reducing conditions) or nucleophilic substitution (reacting haloethanols with amines). For example, 2-(ethylmethylamino)ethanol derivatives are synthesized by reacting ethylmethylamine with ethylene oxide or halogenated ethanol precursors under controlled pH and temperature . Optimization involves:
  • Catalyst selection : Transition metals (e.g., Ni, Pd) or enzymes to enhance reaction rates.
  • Temperature control : Maintaining 50–80°C to balance reactivity and byproduct formation.
  • Purification : Column chromatography or recrystallization to achieve ≥98% purity (critical for reproducible biological assays) .

Q. How can researchers characterize the purity and structural integrity of 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol post-synthesis?

  • Methodological Answer : Use a combination of:
  • Spectroscopic techniques :
  • NMR (¹H/¹³C) to confirm branching in the amino-ethyl group (e.g., δ 2.5–3.5 ppm for N-CH₂-CH₂-O) .
  • FT-IR to identify hydroxyl (-OH, ~3300 cm⁻¹) and amine (-NH, ~1600 cm⁻¹) stretches.
  • Chromatography :
  • HPLC with UV detection (λ = 210–230 nm) to quantify purity.
  • GC-MS for volatile derivatives (e.g., silylated forms) .
  • Elemental analysis to verify C, H, N, O composition .

Q. What solvent systems are optimal for enhancing the solubility of 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol in experimental setups?

  • Methodological Answer : Solubility depends on the compound’s amphiphilic nature (polar -OH/-NH₂ and nonpolar dimethyl groups). Recommended solvents include:
  • Polar aprotic solvents : DMF or DMSO for kinetic studies (high dielectric constant).
  • Alcohols : Ethanol or methanol for biological assays (low toxicity).
  • Aqueous buffers : Phosphate buffer (pH 7.4) with ≤10% acetonitrile to prevent precipitation .
    Conduct solubility screens using nephelometry or UV-Vis spectroscopy to identify ideal solvent mixtures .

Advanced Research Questions

Q. How does 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol modulate enzyme kinetics in cancer-related pathways, and what experimental assays validate these interactions?

  • Methodological Answer : The compound’s tertiary amine and hydroxyl groups enable interactions with kinase active sites. For example:
  • Kinase inhibition assays : Use purified EGFR/HER2 kinases with ATP analogs (e.g., ADP-Glo™) to measure IC₅₀ values. Competitive inhibition is observed at µM concentrations .
  • Cellular proliferation assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify viability via MTT or resazurin assays. Synergistic effects with cisplatin suggest adjuvant potential .
  • Molecular docking : Validate binding modes using AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) .

Q. What computational strategies can be employed to predict the reactivity and stability of 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol in novel reaction designs?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) to predict reaction outcomes:
  • Reaction path screening : Use Gaussian 09 or ORCA to model intermediates and activation energies .
  • ML-driven optimization : Train models on existing kinetic data (e.g., Arrhenius parameters) to recommend optimal catalysts/solvents .
  • Stability simulations : Molecular dynamics (GROMACS) to assess hydrolytic degradation in aqueous environments .

Q. How should researchers address contradictions in reported bioactivity data for 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol across different studies?

  • Methodological Answer : Contradictions often arise from purity variations or assay-specific conditions . Resolve discrepancies via:
  • Orthogonal validation : Repeat assays with independent methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Batch consistency checks : NMR/HPLC to confirm compound integrity across studies .
  • Meta-analysis : Use tools like RevMan to statistically harmonize data, adjusting for variables like cell line heterogeneity or incubation time .

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